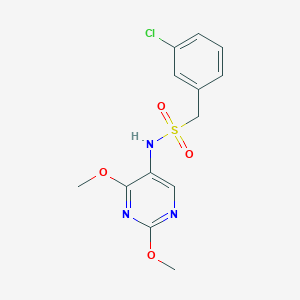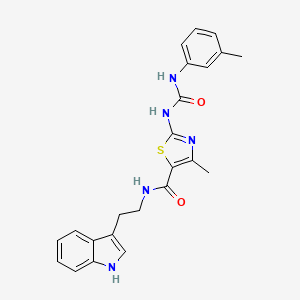![molecular formula C21H19N5O B2590909 [3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone CAS No. 2380178-24-3](/img/structure/B2590909.png)
[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone is a synthetic compound that has been extensively studied in scientific research. This compound has shown promising results in various fields of research, including medicinal chemistry, drug discovery, and pharmacology.
Applications De Recherche Scientifique
[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone has been extensively studied in scientific research. It has shown promising results in the field of medicinal chemistry, where it has been evaluated for its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Mécanisme D'action
[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation. It also inhibits the activity of histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting these enzymes, [3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone can exert anti-inflammatory and anti-cancer effects.
Biochemical and physiological effects:
[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone has been shown to exhibit anti-inflammatory and anti-cancer effects in various in vitro and in vivo studies. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. However, further studies are needed to determine the exact biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of [3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone is its ability to inhibit the activity of multiple enzymes, making it a promising drug candidate for the treatment of various diseases. However, one limitation of this compound is its relatively low solubility in water, which may affect its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for the study of [3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, future studies could focus on the biochemical and physiological effects of [3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone in animal models and clinical trials.
Méthodes De Synthèse
The synthesis of [3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone involves the reaction of 3-(3-bromo-phenyl)-1-(pyridin-3-yl)-1H-pyrazole with 2-methylbenzimidazole in the presence of potassium carbonate and palladium acetate as a catalyst. The reaction is carried out in dimethylformamide at a temperature of 120°C for 24 hours. The resulting product is purified by column chromatography, and the final compound is obtained as a white solid.
Propriétés
IUPAC Name |
[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O/c1-15-23-19-8-2-3-9-20(19)26(15)18-13-24(14-18)21(27)16-6-4-7-17(12-16)25-11-5-10-22-25/h2-12,18H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWYBQJYFLXXNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CN(C3)C(=O)C4=CC(=CC=C4)N5C=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-1-{1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}-1H-1,3-benzodiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B2590827.png)

![2-chloro-N-({4-[(3-methylpiperidin-1-yl)methyl]phenyl}methyl)acetamide hydrochloride](/img/structure/B2590832.png)

![4-methoxy-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B2590835.png)

![2-Chloro-1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]propan-1-one](/img/structure/B2590839.png)


![N-quinoxalin-6-yl-2-[1-[2-(trifluoromethyl)phenyl]tetrazol-5-yl]sulfanylacetamide](/img/structure/B2590843.png)
![1-(2,6-Difluorophenyl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B2590844.png)
![5-((4-(4-Fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2590845.png)
![2-Fluorosulfonyloxy-1-methyl-4-[[3-(trifluoromethyl)phenyl]carbamoyl]benzene](/img/structure/B2590846.png)
